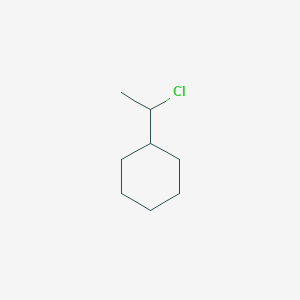

(1-Chloroethyl)cyclohexane

描述

属性

CAS 编号 |

1073-43-4 |

|---|---|

分子式 |

C8H15Cl |

分子量 |

146.66 g/mol |

IUPAC 名称 |

1-chloroethylcyclohexane |

InChI |

InChI=1S/C8H15Cl/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |

InChI 键 |

BTQPKXKDCYSWFM-UHFFFAOYSA-N |

规范 SMILES |

CC(C1CCCCC1)Cl |

产品来源 |

United States |

准备方法

Process Summary

- Step 1: At temperatures between -10°C to 0°C, triethylamine, pyridine, or N,N-dimethylaniline (DMA) is added to superpalite, which decomposes to phosgene. Paraldehyde is then added dropwise to react with phosgene, forming a chloroformate intermediate.

- Step 2: After completion of the first reaction, triethylamine or similar bases are added again, and cyclohexanol is introduced at temperatures below 20°C to react with the chloroformate intermediate, yielding 1-chloroethyl cyclohexyl carbonate.

- Purification: The reaction product is washed with water and purified by vacuum distillation below 130°C to isolate the organic phase.

Key Reaction Conditions and Ratios

| Step | Reagents & Ratios (mass or molar) | Temperature | Time | Notes |

|---|---|---|---|---|

| 1 | Triethylamine/pyridine/DMA : superpalite : paraldehyde = 0.01-0.02 : 1 : 0.44-0.55 | -10°C to 0°C | 4-6 hours | Controlled addition to avoid phosgene loss |

| 2 | Triethylamine/pyridine/DMA : cyclohexanol = 1.02-1.03 : 1 | Below 20°C | Until complete | Prevents impurity formation |

| Purification | Vacuum distillation temperature ≤ 130°C | ≤130°C | - | Ensures high purity and yield |

Outcomes and Advantages

- High yield and purity of 1-chloroethyl cyclohexyl carbonate (~94% yield reported).

- Low cost and easy to control industrial process.

- Reduced risk and environmental impact compared to older methods.

- Suitable for scale-up and industrial production.

This method is detailed in patent CN104496822A and is considered a reliable industrial procedure for producing chloroethyl cyclohexyl derivatives with high efficiency.

Synthesis of this compound via 1-Chloroethyl Chloroformate and Cyclohexanol

Another documented synthetic route involves the reaction of 1-chloroethyl chloroformate with cyclohexanol under mild conditions.

Procedure Highlights

- Cyclohexanol is dissolved in dichloromethane under nitrogen atmosphere at 0-5°C.

- 1-Chloroethyl chloroformate is added slowly, followed by dropwise addition of pyridine.

- The mixture is stirred overnight at room temperature.

- The product is extracted with dichloromethane and washed with water.

- The residue is dried and concentrated to yield the target carbonate compound with ~94% yield.

Reaction Conditions Summary

| Reagent | Amount (mmol) | Solvent | Temperature | Duration |

|---|---|---|---|---|

| Cyclohexanol | 13.97 | Dichloromethane | 0-5°C initially | Overnight stirring |

| 1-Chloroethyl chloroformate | 13.97 | Dichloromethane | - | Slow addition |

| Pyridine | 15.42 | Dichloromethane | Room temperature | Dropwise addition |

Analytical Data

- Yield: 94%

- 1H-NMR (CDCl3, 500 MHz): Multiplets and doublets consistent with the expected structure.

This synthesis route is useful for laboratory-scale preparation and provides high purity material for further applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Temperature Range | Yield (%) | Advantages | Industrial Suitability |

|---|---|---|---|---|---|

| Two-step reaction via superpalite & paraldehyde | Superpalite, paraldehyde, cyclohexanol, triethylamine/pyridine/DMA | -10 to 0°C (step 1), <20°C (step 2) | ~94 | High purity, low cost, easy control, low risk | High |

| Reactive distillation chlorination of cyclohexane | Cyclohexane, chlorine gas | 140-150°C (bottom), 60-70°C (top) | ~90 | Short process, high selectivity, low corrosion | High |

| Reaction of 1-chloroethyl chloroformate with cyclohexanol | 1-Chloroethyl chloroformate, cyclohexanol, pyridine | 0-5°C initial, room temp overnight | ~94 | Mild conditions, high purity | Moderate (lab scale) |

化学反应分析

Types of Reactions: (1-Chloroethyl)cyclohexane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

Substitution: Products include alcohols or ethers, depending on the nucleophile used.

Elimination: The major products are alkenes, such as cyclohexene derivatives.

科学研究应用

(1-Chloroethyl)cyclohexane has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine: While specific biological applications are less documented, derivatives of cyclohexane are often explored for their potential pharmacological properties.

作用机制

The mechanism of action of (1-Chloroethyl)cyclohexane in chemical reactions involves the interaction of the chlorine atom with nucleophiles or bases. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the chlorine atom as a leaving group .

相似化合物的比较

Comparison with Similar Compounds

Structural and Conformational Analysis

Chlorocyclohexane (C6H11Cl):

Chlorocyclohexane, a simpler derivative with a single chlorine substituent, exhibits a chair conformation where the chlorine atom predominantly occupies an equatorial position to minimize steric strain. This contrasts with (1-Chloroethyl)cyclohexane, where the bulkier chloroethyl group likely adopts an equatorial orientation to reduce 1,3-diaxial interactions. Computational studies on 1-chloro-1-methylcyclohexane suggest that methyl and chloro substituents increase axial strain, leading to a preference for equatorial placement .- 1-Chloro-1-methylcyclohexane (C7H13Cl): The addition of a methyl group adjacent to chlorine in this compound introduces steric hindrance, further stabilizing the equatorial conformation.

- Cyclohexane vs. Cyclohexene (C6H10): Unlike saturated cyclohexane, cyclohexene’s double bond introduces planarity and rigidity, reducing conformational flexibility.

Reactivity in Chemical Reactions

Oxidation Catalysis:

Chlorinated cyclohexanes, such as chlorocyclohexane, participate in oxidation reactions catalyzed by vanadium complexes. The addition of HCl enhances product yields in cyclohexane oxidation, suggesting that chloro substituents may stabilize reactive intermediates. For this compound, the extended alkyl chain could modulate electron density, affecting catalytic efficiency .- Acid Hydrolysis: Cyclohexane derivatives with polar substituents, like chloroethyl groups, may undergo hydrolysis under acidic conditions. For example, acid hydrolysis of cyclohexane extracts reduces inhibitory activity in enzymatic assays due to decomposition of active compounds, a phenomenon that could extend to this compound .

Physical and Chemical Properties

Log D Values:

Cyclohexane derivatives exhibit distinct partitioning behavior in solvent systems. For instance, cyclohexane/PBS (pH 7.4) Log D values for standard compounds range between 1.5–3.0, influenced by substituent polarity. The chloroethyl group in this compound likely increases hydrophobicity compared to unsubstituted cyclohexane, resulting in higher Log D values .- Solubility and Extraction Efficiency: Cyclohexane is a nonpolar solvent effective in extracting low-polarity compounds. However, mixtures like cyclohexane:butyl acetate outperform pure cyclohexane in extracting polar species (e.g., oxygenated compounds). The chloroethyl substituent may enhance this compound’s affinity for moderately polar analytes .

生物活性

(1-Chloroethyl)cyclohexane, a chlorinated organic compound, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative and antimicrobial properties, along with relevant research findings and case studies.

This compound is characterized by its chlorinated ethyl group attached to a cyclohexane ring. Its molecular formula is , and it exhibits unique properties due to the presence of chlorine, which can influence its interaction with biological systems.

Antiproliferative Activity

Recent studies have shown that compounds similar to this compound demonstrate significant antiproliferative effects against various cancer cell lines. For instance, halolactones derived from cyclohexane structures exhibited IC50 values of approximately 5018.43 μg/mL against canine B-cell leukemia cells (GL-1) and 5011.40 μg/mL against canine B-cell chronic leukemia cells (CLB70) . These values indicate a moderate level of efficacy compared to standard chemotherapeutic agents like etoposide.

Table 1: Antiproliferative Activity of Halolactones

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| (1R,6R,1'S)-halolactone | GL-1 | 5018.43 |

| (1R,6R,1'S)-halolactone | CLB70 | 5011.40 |

| Etoposide | GL-1 | Control |

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been investigated. Research indicates that certain halogenated compounds exhibit selective activity against specific bacterial strains, such as Proteus mirabilis ATCC 35659. This selectivity suggests that these compounds may disrupt bacterial cell membranes or metabolic pathways without significantly affecting human cells .

Table 2: Antimicrobial Activity Against Selected Bacteria

| Compound | Bacterial Strain | Activity |

|---|---|---|

| This compound | Proteus mirabilis ATCC 35659 | Selective Inhibition |

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and influence membrane fluidity. Studies using fluorescence spectroscopy have demonstrated that halolactones can alter lipid packing and hydration in red blood cell membranes, which may contribute to their antiproliferative and antimicrobial effects .

Case Studies

A notable case study involved the synthesis and characterization of cyclohexane derivatives, including this compound. The study utilized in silico modeling alongside in vitro assays to evaluate the anticancer potential of these compounds. The results indicated promising activity against breast cancer cell lines, highlighting the need for further exploration into their therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。